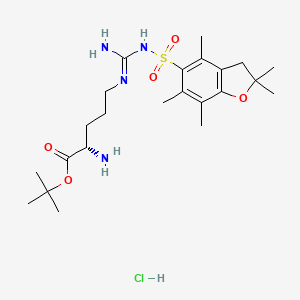
4-Chloro-6,8-dimethyl-2-phenylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6,8-dimethyl-2-phenylquinoline is a chemical compound with the empirical formula C17H14ClN . It has a molecular weight of 267.75 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline core, which is a heterocyclic aromatic organic compound. This core is substituted with chlorine, methyl, and phenyl groups .Physical And Chemical Properties Analysis
This compound is a solid compound . Its SMILES string, a form of notation that represents the compound’s structure, isCc1cc(C)c2nc(cc(Cl)c2c1)-c3ccccc3 .
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Antimicrobial and Antitubercular Activities : Certain quinoline derivatives, including those with chloro and methyl substitutions, have been synthesized and evaluated for their antimicrobial and antitubercular properties. For instance, compounds with chloro substitutions have shown activity against Mycobacterium species, suggesting potential as antimycobacterial agents (Kubicová et al., 2003). Moreover, novel substituted dibenzonaphthyridines, derived from chloro-methylquinolines, were synthesized and might offer interesting biological properties (Manoj & Prasad, 2009).
Amination Reactions : Investigations on amination of 4-chloro-2-phenylquinoline derivatives have expanded the range of quinoline-based compounds, which could serve as precursors for further pharmacological studies (Tsai et al., 2008).
Material Science Applications
- Electroluminescent Materials : Research into oligoquinolines has led to the development of materials with potential applications in organic light-emitting diodes (OLEDs). For example, certain oligoquinolines exhibit high-efficiency blue electroluminescence, which could be valuable for display and lighting technologies (Tonzola et al., 2007).
Antioxidant and Anti-Diabetic Agents
- Antioxidant and Anti-Diabetic Properties : Chloroquinoline derivatives have been synthesized and evaluated for their antioxidant activities and their potential to act as anti-diabetic agents. These studies suggest that such compounds could contribute to the management of oxidative stress and diabetes (Murugavel et al., 2017).
Anticancer Agents
- Apoptosis Inducers and Anticancer Agents : Some quinoline derivatives have been identified as potent inducers of apoptosis and have shown efficacy in cancer models, indicating their potential as anticancer agents. For instance, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine has been highlighted for its potent apoptosis-inducing activity and excellent blood-brain barrier penetration (Sirisoma et al., 2009).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
4-chloro-6,8-dimethyl-2-phenylquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN/c1-11-8-12(2)17-14(9-11)15(18)10-16(19-17)13-6-4-3-5-7-13/h3-10H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCCJMSALUBTGDI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=CC=C3)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40656303 |
Source


|
| Record name | 4-Chloro-6,8-dimethyl-2-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40656303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
101602-31-7 |
Source


|
| Record name | 4-Chloro-6,8-dimethyl-2-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40656303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 101602-31-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(2-Chloroethyl)-N-[2-[(3,4-dimethoxyphenyl)thio]-1-methylethyl]benzenemethanamine hydrochloride](/img/structure/B599370.png)



![(2S)-2-[[(2S)-2-Amino-3-(1H-imidazol-5-yl)propanoyl]amino]-N-naphthalen-2-yl-3-phenylpropanamide](/img/structure/B599375.png)

![N-[(2R,3R,4R,6R)-4,6-dihydroxy-6-methyl-5-oxo-2-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-3-yl]acetamide](/img/structure/B599381.png)


